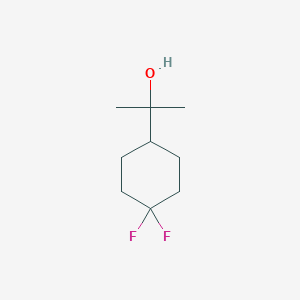
Ethyl 4-chloro-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-1,2-oxazole-3-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. One common method involves the halogenation of an oxazole precursor followed by esterification . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and reduced or oxidized derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
Ethyl 4-chloro-1,2-oxazole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 4-chloro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
Ethyl 2-chlorooxazole-4-carboxylate: Another chlorinated oxazole derivative with similar reactivity and applications.
4-Chloro-1,2-oxazole-3-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-chloro-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other oxazole derivatives .
特性
分子式 |
C6H6ClNO3 |
|---|---|
分子量 |
175.57 g/mol |
IUPAC名 |
ethyl 4-chloro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2H2,1H3 |
InChIキー |
UDNVJJWBXGYBND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
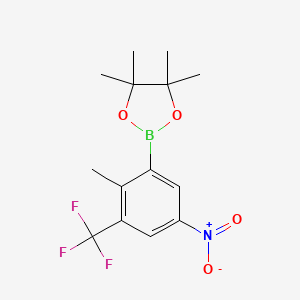
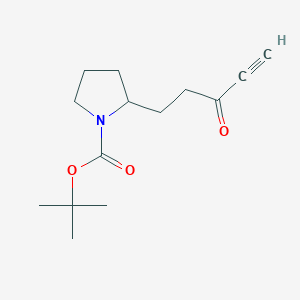
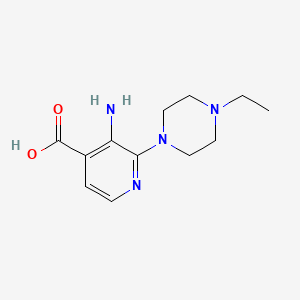
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
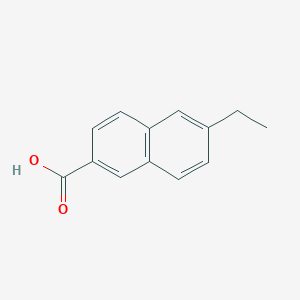


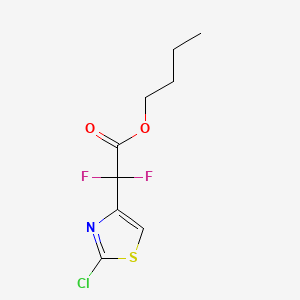

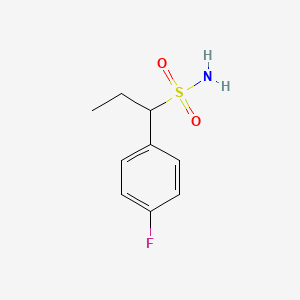
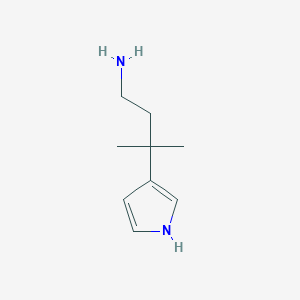
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
